molecular formula C8H8N2O3S B12998630 5-Cyano-2-methoxybenzenesulfonamide

5-Cyano-2-methoxybenzenesulfonamide

Cat. No.: B12998630
M. Wt: 212.23 g/mol
InChI Key: RYCMGYDEQAJXHJ-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Chemical Biology

Sulfonamide scaffolds are a cornerstone in the field of chemical biology and medicinal chemistry. Compounds containing the sulfonamide functional group have demonstrated a broad spectrum of biological activities, leading to their use in a variety of therapeutic areas. This versatility has established them as a privileged scaffold in drug discovery, meaning they are a structural class that is frequently found in bioactive compounds. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its chemical stability, contributes to its frequent role in interacting with biological targets.

Overview of Benzenesulfonamide (B165840) Structural Diversity

Within the larger family of sulfonamides, benzenesulfonamides are characterized by a benzene (B151609) ring attached to the sulfonamide group. The structural diversity of this class is vast, arising from the potential for substitution on the benzene ring and the sulfonamide nitrogen. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn influences its pharmacokinetic and pharmacodynamic profile. The introduction of various functional groups at different positions on the benzene ring can lead to a wide range of biological effects.

Contextualization of 5-Cyano-2-methoxybenzenesulfonamide within Sulfonamide Research

This compound is a specific molecule within the diverse benzenesulfonamide family. Its structure is characterized by a cyano group at the 5-position and a methoxy (B1213986) group at the 2-position of the benzene ring. This particular arrangement of substituents makes it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing cyano group and the electron-donating methoxy group influences the reactivity of the benzene ring and the properties of the sulfonamide moiety. In the broader context of sulfonamide research, this compound is primarily recognized as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of Tamsulosin, an antagonist of α1-adrenergic receptors used in the treatment of benign prostatic hyperplasia. chemicalbook.comepo.org

Scope of Academic Inquiry into this compound and Its Derivatives

The academic and industrial interest in this compound is largely centered on its utility as a synthetic intermediate. While direct research into the biological activities of this compound itself is limited, extensive investigation has been conducted on its derivatives. The primary focus of this research has been the synthesis of optically pure derivatives, such as (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is a key intermediate for Tamsulosin. google.comgoogle.com Methodologies have been developed for its preparation starting from readily available materials like D-alanine and methoxybenzene, employing reactions such as the Friedel-Crafts reaction. google.comgoogle.com The research emphasizes achieving high optical purity, which is crucial for the efficacy and safety of the final pharmaceutical product.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound and its immediate precursor.

Property5-Cyano-2-methoxybenzenesulfonyl chlorideThis compound
CAS Number 409359-25-7Not explicitly found in searches
Molecular Formula C8H6ClNO3SC8H8N2O3S
Synonyms Not explicitly found in searches4-Cyano-2-methoxybenzene-1-sulfonamide (B1375490)

Research Findings on Derivatives

The majority of research involving the this compound scaffold is focused on the synthesis and application of its derivatives.

DerivativeResearch FocusKey Findings
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamideSynthesis of Tamsulosin intermediateDevelopment of stereoselective synthetic routes from D-alanine and methoxybenzene.
2-methoxy-5-sulfonamide benzoic acidSynthetic methodologyA preparation method involving bromination, cyanation, alcoholysis, and hydrolysis of a related sulfonamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

5-cyano-2-methoxybenzenesulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12)

InChI Key

RYCMGYDEQAJXHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Cyano 2 Methoxybenzenesulfonamide and Analogs

Strategies for Introducing Cyano and Methoxy (B1213986) Functionalities onto the Benzenesulfonamide (B165840) Core

The construction of the 5-Cyano-2-methoxybenzenesulfonamide scaffold relies on the sequential or convergent introduction of its defining functional groups. Key strategies include direct sulfonation, halogenation followed by cyanation, and nucleophilic aromatic substitution.

Direct sulfonation of methoxybenzene derivatives is a fundamental approach to introduce the sulfonamide group. This electrophilic aromatic substitution reaction typically utilizes a strong sulfonating agent. For instance, a process for preparing (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide involves the chlorosulfonation of a protected N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine. google.com In this multi-step synthesis, the methoxy-substituted aromatic ring is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride, which is then converted to the sulfonamide. google.com

Another example involves the preparation of 2-methoxy-5-sulfonamide benzoic acid, where 4-methoxybenzenesulfonamide (B72560) is first brominated and then subjected to a substitution reaction to introduce the cyano group. google.com While this is not a direct sulfonation to form the final cyano-substituted product, it highlights the importance of starting with a pre-functionalized methoxybenzene derivative.

A general method for the direct synthesis of sulfonamides from sulfonic acids has also been described, which involves the coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate. nih.gov This approach offers a direct route from a sulfonic acid to a sulfonamide.

Table 1: Examples of Direct Sulfonation Approaches
Starting MaterialSulfonating Agent/MethodIntermediate/ProductReference
N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amineChlorosulfonic acid(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide google.com
4-MethoxybenzenesulfonamideBromination followed by cyanation2-Methoxy-5-sulfonamide benzoic acid google.com
Sulfonic acid saltsTriphenylphosphine ditriflate and aminesSulfonamides nih.gov

A common and effective strategy for introducing a cyano group onto the benzenesulfonamide core involves a two-step process: halogenation followed by a cyano-substitution reaction. This method provides good regiochemical control.

A preparation method for 2-methoxy-5-sulfamide benzoic acid illustrates this approach. google.com The process begins with the bromination of 4-methoxybenzenesulfonamide to yield 3-bromo-4-methoxybenzenesulfonamide. This intermediate then undergoes a substitution reaction with cuprous cyanide, catalyzed by cuprous iodide in N,N-dimethylformamide, to produce 3-cyano-4-methoxybenzenesulfonamide. google.com

Similarly, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide involves the cyanation of a corresponding bromine compound using copper(I) cyanide. justia.com This highlights the utility of copper-mediated cyanation reactions in the synthesis of cyano-substituted aromatic compounds. The use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as an electrophilic cyanation reagent for the synthesis of various benzonitriles from aryl bromides via Grignard reagents has also been reported, offering an alternative to traditional cyanide salts. researchgate.net

Table 2: Halogenation and Cyano-Substitution Reactions
Halogenated IntermediateCyanating AgentCatalyst/ConditionsProductReference
3-bromo-4-methoxybenzenesulfonamideCuprous cyanideCuprous iodide, N,N-dimethylformamide, 100-110°C3-cyano-4-methoxybenzenesulfonamide google.com
2-amino-5-bromo-3-methylbenzoic estersCopper(I) cyanideNot specified2-amino-5-cyano-3-methylbenzoic esters justia.com
(Hetero)aryl bromidesN-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)Grignard reagent formationBenzonitriles researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted sulfonamides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group facilitates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.org

While direct examples for this compound are not prevalent in the provided search results, the principles of SNAr are broadly applicable in sulfonamide synthesis. For instance, aryl sulfonamides can be derived from successive SNAr reactions of fluorinated phenyl sulfonimides. mit.edu This demonstrates the potential for introducing various functionalities through nucleophilic displacement. The synthesis of pioglitazone, a pharmaceutical, involves an SNAr reaction to form a key aryl ether intermediate. beilstein-journals.org

The synthesis of sulfonamide antibiotics can also involve intramolecular aromatic nucleophilic substitution, where a part of the molecule acts as the nucleophile. nih.gov This highlights the versatility of SNAr reactions in constructing complex sulfonamide-containing molecules.

Advanced Synthetic Routes for Stereoselective Methoxybenzenesulfonamide Synthesis

For analogs of this compound that are chiral, stereoselective synthesis is crucial to obtain enantiomerically pure compounds. This is often a requirement for pharmaceutical applications where different enantiomers can have distinct biological activities.

Chiral resolution is a classical and widely used method to separate a racemic mixture into its individual enantiomers. wikipedia.org This technique typically involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. wikipedia.orgnih.gov

A notable example is the resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide using tartaric acid. google.com In this process, the racemic amine is treated with either D-(-)- or L-(+)-tartaric acid to form diastereomeric salts. Due to their different solubilities, one diastereomer crystallizes out of the solution, allowing for its separation. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically pure amine. google.com This method can yield highly optically pure (>99.9%) (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. google.com The choice of resolving agent is critical, with O,O'-diacyltartaric acid derivatives being effective for resolving N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. google.com

Table 3: Chiral Resolution of Methoxybenzenesulfonamide Intermediates
Racemic MixtureResolving AgentSeparation MethodEnantiomerically Pure ProductReference
(R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamideD-(-)-tartaric acid or L-(+)-tartaric acidCrystallization of diastereomeric saltsR-(-)- or S-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide google.com
N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivativesO,O'-diacyltartaric acid derivativesCrystallization of diastereomeric saltsEnantiomerically pure sulfonamide derivatives google.com

Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds compared to chiral resolution, as it avoids the loss of 50% of the material. wikipedia.org This approach employs chiral catalysts or reagents to control the stereochemical outcome of a reaction.

The development of chiral catalysts for asymmetric synthesis is an active area of research. beilstein-journals.org For instance, bifunctional organocatalysts have been successfully applied to the enantioselective synthesis of axially chiral benzamides. nih.gov These catalysts, which contain both a (thio)urea and a tertiary amino group, can cooperatively activate the nucleophile and electrophile, leading to high stereoselectivity. nih.gov Similarly, a new class of superbasic, bifunctional peptidyl guanidine (B92328) catalysts has been developed for the atroposelective synthesis of axially chiral quinazolinediones. chemrxiv.orgchemrxiv.org

In the context of sulfur-containing compounds, asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst provides a route to enantioenriched sulfinate esters. nih.gov These chiral sulfinates are versatile intermediates that can be transformed into various chiral sulfur pharmacophores. nih.gov

A process for the synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide starting from D-alanine and methoxybenzene via a Friedel-Crafts reaction has been developed. epo.org This method utilizes a readily available and optically pure starting material to introduce the chiral center, and the subsequent reactions are designed to proceed without racemization. epo.org

Friedel-Crafts Reaction Applications in Methoxybenzenesulfonamide Synthesis

The Friedel-Crafts reaction is a fundamental tool for attaching substituents to aromatic rings and is pivotal in synthesizing the precursors to methoxybenzenesulfonamides. nih.gov This reaction generally involves the alkylation or acylation of an aromatic compound in the presence of a Lewis acid catalyst. nih.gov

In the context of methoxybenzenesulfonamide synthesis, the Friedel-Crafts approach is typically used for the sulfonylation of methoxy-substituted aromatic compounds (arenes). The reaction of an arene with an arenesulfonyl chloride, sulfonic anhydride, or sulfonic acid in the presence of a solid acid catalyst, such as certain zeolites (like zeolite beta and ZSM-5) or metal-exchanged montmorillonite (B579905) clays, can yield the corresponding sulfone. rsc.org While the direct Friedel-Crafts sulfonylation to create sulfonamides is less common, the synthesis of sulfones is a key intermediate step. For instance, methanesulfonyl fluoride (B91410) can react with chlorobenzene (B131634) in the presence of aluminum chloride to produce chlorophenyl methyl sulfone, demonstrating the viability of forming the aryl-SO2- bond. google.com

Another relevant application is the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with agents like acetic anhydride, using zinc chloride as a catalyst, to produce p-methoxyacetophenone. google.com This demonstrates the effective functionalization of the methoxy-activated aromatic ring, a principle that underlies the introduction of various functional groups necessary for building the target sulfonamide structure. The conditions for these reactions are often mild, and they can proceed efficiently to create key intermediates. google.combeilstein-journals.org

Table 1: Examples of Friedel-Crafts Reactions in Synthesizing Methoxybenzene Derivatives

Reactants Catalyst Product Yield Reference
Anisole, Acetic Anhydride Zinc Chloride p-Methoxyacetophenone 90% google.com
Methoxybenzene, Benzenesulfonyl Chloride Fe³⁺-montmorillonite 4-Methoxydiphenyl sulfone High rsc.org

Derivatization and Functionalization Strategies for Methoxybenzenesulfonamides

Once the core methoxybenzenesulfonamide structure is obtained, various strategies can be employed to modify it, enhancing its chemical properties or enabling its use in more complex molecular architectures.

Alkylation and Acylation of Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH₂) is a key site for functionalization through alkylation and acylation.

N-Alkylation: This process introduces an alkyl group onto the sulfonamide nitrogen. An efficient method involves a manganese-catalyzed reaction that uses benzylic and primary aliphatic alcohols as alkylating agents. acs.org This "borrowing hydrogen" approach allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org For example, p-methoxybenzenesulfonamide can be reacted with benzyl (B1604629) alcohol to produce N-Benzyl-4-methoxybenzenesulfonamide with a 92% yield. acs.org Another approach utilizes trichloroacetimidates as alkylating agents under thermal conditions without the need for a catalyst. semanticscholar.org The N-alkylation of the sulfonamide moiety has been explored as a strategy for designing selective 5-HT₇ receptor ligands. nih.gov

N-Acylation: This involves adding an acyl group (R-C=O) to the sulfonamide nitrogen. A common method uses N-acylbenzotriazoles, which react with sulfonamides in the presence of sodium hydride (NaH) to produce N-acylsulfonamides in high yields (76-100%). epa.gov This method is advantageous as it allows the use of N-acylbenzotriazoles for which the corresponding acid chlorides are difficult to prepare. epa.gov

Table 2: N-Alkylation and N-Acylation of Methoxybenzenesulfonamide Analogs

Substrate Reagent Product Yield Reference
p-Methoxybenzenesulfonamide Benzyl alcohol N-Benzyl-4-methoxybenzenesulfonamide 92% acs.org

Modifications at the Aromatic Ring System

The aromatic ring of methoxybenzenesulfonamides provides another site for modification, allowing for the introduction of various functional groups that can tune the molecule's electronic and steric properties. Palladium-catalyzed C-H activation is a powerful strategy for this purpose.

For instance, meta-C–H arylation and alkylation of benzylsulfonamides can be achieved using a Pd(II)/isoquinoline catalyst system. nih.gov This method utilizes a transient mediator to direct the functionalization to the meta position of the aromatic ring. This protocol shows broad substrate scope and tolerance for various functional groups, enabling the synthesis of meta-substituted sulfonamides that can be further transformed into other derivatives like sulfonate esters. nih.gov

Formation of Complex Heterocyclic Conjugates

Connecting methoxybenzenesulfonamides to heterocyclic ring systems is a common strategy in medicinal chemistry to create more complex and biologically active molecules. This can be achieved by reacting a functionalized sulfonamide with a suitable heterocyclic partner.

The synthesis of sulfonamides can be achieved through various modern coupling methods. One such method is the electrochemical oxidative coupling of thiols and amines, which can be scaled in flow reactors. acs.org This allows for the incorporation of amine-containing heterocycles. Another approach involves a one-pot process using ammonium (B1175870) carbamate (B1207046) as the nitrogen source and a hypervalent iodine reagent to convert thiols into primary sulfonamides, which can then be elaborated. rsc.org A new method for preparing sulfonamides involves the aminolysis of p-nitrophenylsulfonates, where a variety of amines, including heterocyclic ones like N-benzylpiperazine, can react to form the desired sulfonamide conjugates in good yields. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Improving the efficiency of synthetic routes is crucial for the practical application of these compounds. This involves enhancing reaction yields and controlling selectivity.

Reaction Yield Enhancement and Selectivity Control

Significant efforts have been made to develop synthetic methods for sulfonamides that offer high yields and selectivity. thieme-connect.com Traditional methods often involve the reaction of a sulfonyl chloride with an amine, which is generally high-yielding. thieme-connect.com

However, for challenging substrates or when standard reactions fail, new methods have been developed. For instance, when standard sulfonamide formation reactions resulted in low yields, a new method using p-nitrophenoxide as a leaving group was developed. nih.gov This allowed for the reaction of p-nitrophenoxysulfonylphenylxanthine derivatives with a wide array of amines, resulting in satisfying to very good yields of the desired sulfonamides. nih.gov

Selectivity is also a key concern. In Friedel-Crafts reactions, regioselectivity (e.g., para vs. ortho substitution) is a critical factor that can be controlled by the choice of catalyst and reaction conditions. rsc.org For example, the sulfonylation of toluene (B28343) often shows high para selectivity. rsc.org In the modification of existing sulfonamides, chemoselectivity is important. A pyrylium (B1242799) salt (Pyry-BF₄) can be used to selectively activate the NH₂ group of a primary sulfonamide, allowing for its conversion to a sulfonyl chloride and subsequent reaction with various nucleophiles, even in the presence of other sensitive functional groups. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
p-Methoxyacetophenone
4-Methoxydiphenyl sulfone
Chlorophenyl methyl sulfone
N-Benzyl-4-methoxybenzenesulfonamide
N-acylsulfonamide
Sulfonate ester
p-nitrophenylsulfonate
N-benzylpiperazine
Sulfonyl chloride
Anisole
Acetic anhydride
Zinc chloride
Benzenesulfonyl chloride
Methanesulfonyl fluoride
Aluminum chloride
Benzyl alcohol
N-acylbenzotriazole
Sodium hydride
Isoquinoline
Thiol
Amine
Ammonium carbamate
Pyrylium salt (Pyry-BF₄)

Green Chemistry Principles in Methoxybenzenesulfonamide Synthesis

The application of green chemistry principles to the synthesis of methoxybenzenesulfonamides, including this compound and its analogs, is a important area of focus aimed at minimizing the environmental impact of pharmaceutical and chemical manufacturing. These principles address challenges such as the use of hazardous reagents and solvents, generation of waste, and high energy consumption, offering a framework for developing more sustainable synthetic methodologies.

A significant advancement in the green synthesis of sulfonamides is the development of solvent-free mechanochemical approaches. rsc.org This technique involves a one-pot, double-step procedure that can be mediated by solid sodium hypochlorite (B82951) (NaOCl·5H2O). The process includes a tandem oxidation-chlorination of disulfides in the presence of a solid acidic catalyst, followed by amination. This method is notable for its smooth operation with both aromatic and aliphatic disulfides and amines. The purification process is also designed with environmental considerations, avoiding harsh conditions to yield pure sulfonamide products. The environmental friendliness of this mechanochemical protocol is underscored by its significantly lower E-factor (a measure of waste produced per kilogram of product) compared to traditional solution-based methods. For instance, the synthesis of a sulfonyl chloride intermediate using this method had an E-factor of approximately 3, whereas the traditional method's E-factor was around 209. Similarly, the subsequent sulfonamide synthesis step had an E-factor of 1, in contrast to 112 for the solution-based method.

The use of alternative, greener solvents is another cornerstone of sustainable sulfonamide synthesis. researchgate.net Research has demonstrated the successful synthesis of sulfonamides in sustainable solvents such as water, ethanol, glycerol, and deep eutectic solvents (DESs) like a choline (B1196258) chloride/glycerol mixture. researchgate.netresearchgate.net These solvents are less toxic and more environmentally benign than traditional organic solvents. One such method utilizes sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant to convert thiols to sulfonyl chlorides, which then react in situ with various amines to produce sulfonamides in good to excellent yields. The workup for this process is often as simple as filtration, further reducing its environmental footprint. researchgate.net Another approach describes a facile synthesis in aqueous media under dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides and eliminating the need for organic bases. Product isolation is achieved through simple filtration after acidification, resulting in excellent yields and purity without requiring further purification. rsc.org

Catalysis also plays a crucial role in the development of green synthetic methods for sulfonamides. A novel, environmentally benign method for the direct coupling of sulfonamides and alcohols has been developed using a magnetite-immobilized nano-Ru catalyst. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. The magnetic nature of the catalyst allows for its easy separation and reuse, enhancing the sustainability of the process. This method has been successfully applied to a variety of benzylic alcohols and sulfonamides, often achieving isolated yields greater than 80%.

Chemical Reactivity and Mechanistic Studies of 5 Cyano 2 Methoxybenzenesulfonamide Moieties

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a robust and relatively unreactive functional group, a characteristic that contributes to its prevalence in many pharmaceutical compounds. cdnsciencepub.comnih.gov Its chemistry is primarily centered on the acidity of the N-H protons and the electrophilicity of the sulfur atom.

The hydrogen atoms on the nitrogen of the primary sulfonamide group are acidic and can be deprotonated by a base. cdnsciencepub.comebi.ac.uk This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂), which stabilizes the resulting conjugate base, the sulfonamidate anion. The pKa values of aryl sulfonamides can be fine-tuned by the substituents on the aromatic ring. masterorganicchemistry.com Aromatic rings can further stabilize the sulfonamide through NH–π interactions. masterorganicchemistry.com

The formation of the sulfonamidate anion is a crucial step in many of its reactions. For instance, the cleavage of sulfonamides using arene anion radicals proceeds through the rapid consumption of the reducing species to form an amide and a sulfinate anion. masterorganicchemistry.com The rate law for the initial step in the reaction of sodium naphthalenide with a toluenesulfonamide derivative was found to be first order in both the anion radical and the sulfonamide. masterorganicchemistry.com

Table 1: General Acid-Base Characteristics of Sulfonamides

PropertyDescriptionReference
Acidity The N-H protons are acidic due to the electron-withdrawing sulfonyl group. cdnsciencepub.comebi.ac.uk
Anion Formation Deprotonation with a base forms a resonance-stabilized sulfonamidate anion. cdnsciencepub.comsigmaaldrich.com
pKa Influence Ring substituents affect the acidity; electron-withdrawing groups increase acidity. masterorganicchemistry.com
Anion Reactivity The formed anion can participate in various subsequent reactions. masterorganicchemistry.com

The sulfur atom of the sulfonyl group is electrophilic and can undergo nucleophilic substitution. The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a process that exemplifies nucleophilic substitution at the sulfur center. cdnsciencepub.comfiveable.me This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. cdnsciencepub.com

The sulfonamide nitrogen can also act as a nucleophile in alkylation and arylation reactions to form N-substituted sulfonamides. chadsprep.com These reactions often require a base to deprotonate the sulfonamide first, enhancing its nucleophilicity. chadsprep.com A variety of catalysts, including those based on palladium and nickel, have been developed to facilitate the N-arylation of sulfonamides with aryl halides. chadsprep.com

Mechanistic studies suggest that nucleophilic substitution at the sulfonyl group can proceed through a one-step Sₙ2-like mechanism. masterorganicchemistry.com For example, the reaction of N-silylamines with sulfonyl chlorides is believed to involve the attack of the silylamine nitrogen at the sulfur atom with subsequent elimination of the silyl (B83357) halide. masterorganicchemistry.com In some cases, intramolecular nucleophilic aromatic substitution can occur, where a part of the sulfonamide molecule acts as the nucleophile attacking the aromatic ring. bionity.com

Transformations Involving the Cyano Group

The cyano group (-C≡N), or nitrile, is a versatile functional group that can be transformed into a variety of other functionalities through several reaction types.

Aromatic nitriles can undergo hydrolysis to yield either amides or carboxylic acids, depending on the reaction conditions. solubilityofthings.com This transformation can be catalyzed by either acid or base. solubilityofthings.com The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the nitrile, leading to an imidic acid intermediate which then tautomerizes to an amide. solubilityofthings.com Further hydrolysis of the amide furnishes the carboxylic acid. solubilityofthings.com A novel method involves the nickel-catalyzed reductive hydrolysis of nitriles to produce primary alcohols. ontosight.ai

The reaction of a nitrile with an alcohol in the presence of a strong acid is known as the Pinner reaction. myskinrecipes.com This reaction initially forms an imino ester salt (a Pinner salt), which can be subsequently hydrolyzed with water to produce an ester or react with excess alcohol to form an orthoester. myskinrecipes.com The reactivity of the nitrile in this reaction is dependent on its electronic nature; electron-poor nitriles are generally more susceptible to attack by nucleophiles like alkoxides. myskinrecipes.com

Table 2: Common Transformations of the Nitrile Group

Reaction TypeReagents/ConditionsProduct(s)Reference
Hydrolysis Acid or base, H₂OAmide, Carboxylic Acid solubilityofthings.com
Reductive Hydrolysis Ni-catalyst, H₂Primary Alcohol ontosight.ai
Pinner Reaction Alcohol, Strong AcidImino ester salt, Ester myskinrecipes.com

The nitrile group can participate as a 2π component in cycloaddition reactions to construct heterocyclic rings. A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. wikipedia.orgwikipedia.org This reaction is often performed at elevated temperatures and can be catalyzed by various species, including metal complexes and trialkylammonium salts, to improve efficiency and safety. longdom.org Mechanistic studies suggest that the reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise addition, with the activation barrier being influenced by the electronic nature of the substituent on the nitrile. wikipedia.org

Unactivated nitriles can also function as dienophiles or enophiles in other pericyclic reactions. For instance, an intramolecular Diels-Alder reaction where a cyano group acts as the dienophile has been used as a key step in a formal [2+2+2] cycloaddition strategy for synthesizing pyridine (B92270) derivatives. The cyano group has also been employed as a traceless activation group in the [3+2] cycloaddition of azomethine ylides to form pyrrolidines.

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the benzene (B151609) ring is an electron-donating group through resonance, which activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. However, in 5-Cyano-2-methoxybenzenesulfonamide, the aromatic ring is substituted with two strong electron-withdrawing groups (cyano and sulfonamide), which significantly deactivates the ring, making electrophilic substitution challenging.

The most characteristic reaction of the methoxy group in this context is ether cleavage. The ether linkage is generally stable but can be cleaved by treatment with strong acids, most commonly hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃). fiveable.me The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (an alcohol). ontosight.ai This is followed by a nucleophilic attack of the conjugate base of the acid (e.g., iodide ion) on the methyl carbon in an Sₙ2 reaction, yielding the corresponding phenol (B47542) and a methyl halide. fiveable.me Cleavage at the aryl-oxygen bond does not occur as sp²-hybridized carbons are resistant to Sₙ2 attack. fiveable.me

Investigating Specific Reaction Mechanisms in Derivatives Synthesis

The synthesis of more complex derivatives of this compound often involves reactions that form new carbon-carbon or carbon-heteroatom bonds. Key among these are Michael additions, amidations, and sulfonylations.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). wikipedia.org Derivatives of this compound can potentially participate in Michael additions in two principal ways:

As a Michael Donor: The nitrogen atom of the sulfonamide group can act as a nucleophile in an aza-Michael addition. This reaction typically requires a base to deprotonate the sulfonamide, forming a more potent nucleophile. The resulting anion can then add to a suitable Michael acceptor, such as an α,β-unsaturated ester or nitrile. researchgate.net Microwave-assisted Michael additions of sulfonamides to α,β-unsaturated esters have been shown to be an efficient method for the synthesis of protected β-amino acids. researchgate.net

As part of a Michael Acceptor: While the this compound moiety itself is not a typical Michael acceptor, it can be incorporated into larger molecules that do contain a Michael acceptor system. For instance, isatin (B1672199) sulfonamide analogs have been synthesized with a Michael acceptor moiety to act as enzyme inhibitors. nih.gov In such cases, the sulfonamide group influences the electronic properties of the acceptor. The electron-withdrawing nature of the cyano group can also enhance the reactivity of a conjugated system, making it a better Michael acceptor. benthamopenarchives.com

The table below provides examples of Michael addition reactions involving sulfonamides as donors. researchgate.net

Table 2: Michael Addition of Sulfonamides to α,β-Unsaturated Esters

Entry Sulfonamide Michael Acceptor Product Yield (%)
1 Benzenesulfonamide (B165840) Ethyl acrylate Ethyl 3-(phenylsulfonamido)propanoate 92
2 p-Toluenesulfonamide Methyl crotonate Methyl 3-(tosylamido)butanoate 88

Amidation and sulfonylation reactions are key to building more complex structures from the this compound core. These reactions typically involve the sulfonamide group or a derivative thereof.

Amidation: This reaction involves the formation of an amide bond. In the context of this compound, this could involve the reaction of the sulfonamide nitrogen with an acylating agent.

Sulfonylation: This process involves the formation of a sulfonamide bond. A common method is the reaction of a sulfonyl chloride, such as 5-cyano-2-methoxybenzenesulfonyl chloride, with a primary or secondary amine. wikipedia.org The mechanism of this reaction is analogous to a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. alrasheedcol.edu.iq This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. stackexchange.com

The reactivity of arenesulfonyl chlorides is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the cyano group in this compound, generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. However, steric hindrance from ortho substituents can also play a role, sometimes leading to an unexpected acceleration of the reaction. nih.gov

The formation of sulfonamides from benzenesulfonyl chloride and various amines in an aqueous sodium hydroxide (B78521) solution proceeds in high yields, demonstrating the efficiency of this reaction. iupac.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-Cyano-2-hydroxybenzenesulfonamide
Aluminum chloride
2-Methoxybenzoic acid
2-Hydroxybenzoic acid
Methyl 2-methoxybenzoate
Methyl 2-hydroxybenzoate
2-Methoxybenzaldehyde
2-Hydroxybenzaldehyde
2-Methoxyphenyl methyl ketone
2-Hydroxyphenyl methyl ketone
2-Methoxybenzonitrile
2-Hydroxybenzonitrile
Benzenesulfonamide
Ethyl acrylate
Ethyl 3-(phenylsulfonamido)propanoate
p-Toluenesulfonamide
Methyl crotonate
Methyl 3-(tosylamido)butanoate
t-Butyl acrylate
t-Butyl 3-(phenylsulfonamido)propanoate
5-Cyano-2-methoxybenzenesulfonyl chloride

Structure Activity Relationship Sar Studies of 5 Cyano 2 Methoxybenzenesulfonamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide functional group. Specific modifications can dictate the molecule's electronic properties, steric profile, and potential for interaction with biological targets.

The cyano group (-C≡N) is a significant modulator of biological activity due to its electronic and steric properties. As a potent electron-withdrawing group, it can alter the electronic density of the attached benzene (B151609) ring nih.gov. Its linear geometry also allows it to fit precisely into the steric space of an enzyme's active site, contributing to selectivity nih.gov.

The placement of the cyano group on a core structure is critical for its inducing activity. A study on cyanopregnenolone derivatives demonstrated that the position of the cyano group dramatically impacts drug metabolic induction. The 16-α-cyano derivative was found to be the most potent, while the 2-α and 17-α-cyano analogues were less active, and the 6-cyano derivative was essentially inactive nih.gov. These differences were attributed to the effectiveness of the steroid's fit to its receptor, highlighting the stringent positional requirements for biological function nih.gov. Furthermore, derivatization of the cyano group, for instance to a cyanomethyl group (-CH₂CN), can lead to a loss of activity, suggesting that both electronic effects and the specific presentation of the nitrile are crucial nih.gov.

Table 1: Effect of Cyano Group Position on Drug Metabolic Induction in a Pregnenolone Model
CompoundCyano Group PositionRelative ActivityReference
Pregnenolone-16α-carbonitrile16-αMost Active nih.gov
2α-Cyanopregnenolone2-αLess Active nih.gov
17α-Cyanopregnenolone17-αLess Active nih.gov
6-Cyanopregnenolone6-Inactive nih.gov
Pregnenolone-16α-acetonitrile16-α (as -CH₂CN)Inactive nih.gov

The methoxy (B1213986) group (-OCH₃) is a key functional group in medicinal chemistry that significantly influences a molecule's properties and its interactions with biological targets. nih.gov It is considered a non-lipophilic substituent when attached to an aromatic ring, which allows for potency improvements without the potential negative effects of increased lipophilicity on ADME (absorption, distribution, metabolism, and excretion) properties. tandfonline.comresearchgate.net

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for ligand-protein binding. researchgate.net For instance, the methoxy group has been postulated to form a hydrogen bond with histidine residues in the binding pocket of melatonin (B1676174) receptors, an interaction essential for receptor activation. mdpi.com Similarly, in other receptor systems, an ortho-methoxy group was found to act as a hydrogen-bond acceptor with a serine residue, an interaction that was absent in the unsubstituted analogue and which may explain its increased binding affinity. researchgate.net The sum of various molecular interactions, including those involving the methoxy group, can be significant even if individual binding energies are small. tandfonline.com

The size and conformation of the methoxy group can also confer a strong binding affinity within certain domains of a target, such as the hinge area of a kinase, helping to accommodate the ligand within the ATP binding pocket. researchgate.net This ability to enhance target binding, physicochemical properties, and pharmacokinetic profiles makes the methoxy group a valuable component in drug design. researchgate.net

Table 2: Interactions and Properties of the Methoxy Group in Drug Design
Property/InteractionDescriptionSignificanceReference
LipophilicityActs as a non-lipophilic substituent on aromatic rings.Allows for potency improvement without sacrificing physicochemical properties. tandfonline.com
Hydrogen BondingThe oxygen atom serves as a hydrogen bond acceptor.Crucial for ligand-target binding and receptor activation. researchgate.netmdpi.comresearchgate.net
Steric/Conformational FitIts size and bent arrangement can facilitate accommodation in binding pockets.Contributes to binding affinity and maintenance of the desired binding mode. tandfonline.comresearchgate.net
ADME PropertiesCan enhance a ligand's overall physicochemical and pharmacokinetic profile.Improves drug-likeness and potential for in vivo efficacy. researchgate.net

Substitutions on the nitrogen atom (N1) of the sulfonamide group are a cornerstone of SAR for this class of compounds. The nature of the substituent at this position significantly varies the biological activity. pharmacy180.com General principles indicate that the sulfonamide nitrogen should be either primary (-NH₂) or secondary (-NHR) for activity. wordpress.comyoutube.com

Introducing heterocyclic rings as substituents on the N1 nitrogen often leads to highly potent compounds. pharmacy180.comyoutube.com In contrast, sulfonamides that have a single, unsubstituted benzene ring at the N1 position are often considerably more toxic. pharmacy180.com Furthermore, substituents that impart an electron-rich character to the adjacent sulfonyl (SO₂) group tend to increase bacteriostatic activity. pharmacy180.com

Studies have explored a range of modifications at this position. In one such study focusing on analogues of an M1 allosteric agonist, the distal basic nitrogen of a piperidine (B6355638) ring was "capped" to form amides, sulfonamides, or ureas. nih.gov This significant alteration in basicity and topology was investigated to determine its effects on receptor activation, demonstrating that even substantial changes at or beyond the sulfonamide nitrogen can be explored to modulate activity. nih.gov

Stereochemical Aspects of Biological Activity in Chiral Derivatives

Chirality is a fundamental property in pharmacology, as the molecular components of cells, such as enzymes and receptors, are themselves chiral. nih.gov This intrinsic chirality means they can interact differently with the enantiomers of a chiral drug, often leading to a high degree of stereoselectivity. nih.govnih.govmdpi.com Consequently, the biological activity of a chiral compound may reside predominantly or exclusively in one enantiomer. nih.govnih.gov

The differential activity between enantiomers has spurred significant interest in their separation and analysis. nih.gov The influence of stereochemistry is not limited to target binding; it can also affect pharmacokinetics, including absorption and transport. mdpi.com For example, stereospecific uptake systems can be responsible for the enhanced biological activity of one isomer over another. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for Methoxybenzenesulfonamides

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to investigate the mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For sulfonamide-based compounds, QSAR has been employed to provide guidelines for the design of more potent and selective inhibitors for various targets, including matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). nih.govnih.gov

These studies aim to identify the key physicochemical and structural properties that govern the compound's activity. nih.gov For instance, a QSAR study on aromatic sulfonamides acting as CA inhibitors was undertaken to investigate the properties that could make them selective for a given CA isozyme. nih.gov

Another application, known as Quantitative Structure–Retention Relationship (QSRR) modeling, establishes a relationship between a compound's retention in chromatography and its molecular structure. mdpi.com This methodology helps in understanding which molecular properties govern chromatographically determined lipophilicity, a critical parameter for drug-likeness. mdpi.com Such models can support the prediction of lipophilicity for new, similar structures, thereby aiding in the optimization of pharmacokinetic profiles during drug development. mdpi.com

Biological Activity and Molecular Interactions of Methoxybenzenesulfonamide Derivatives

Enzyme Inhibition Studies

The therapeutic potential of methoxybenzenesulfonamide derivatives is largely attributed to their ability to inhibit specific enzymes involved in various disease pathologies.

Carbonic Anhydrase (CA) Isoenzyme Inhibition Profiles

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The sulfonamide moiety (—SO₂NH₂) is a key zinc-binding group (ZBG) that coordinates to the Zn(II) ion in the enzyme's active site, mimicking the tetrahedral transition state of CO₂ hydration. nih.govresearchgate.net The affinity and selectivity of these inhibitors against different human (h) CA isoforms are significantly influenced by the substitution pattern on the benzene (B151609) ring. nih.govnih.gov

Research has shown that while many benzenesulfonamides moderately inhibit the ubiquitous cytosolic isoforms hCA I and II, they can be potent inhibitors of the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov This isoform selectivity is crucial for therapeutic applications, such as in cancer, where inhibiting tumor-associated CAs can disrupt pH regulation in the tumor microenvironment. nih.gov The nature of the "tail" portion of the inhibitor, which extends from the primary sulfonamide group, plays a critical role in modulating isoform specificity by interacting with different amino acid residues within the active site cavity. nih.govnih.gov For instance, structural studies have revealed that active-site residues at positions like 92 and 131 are key determinants of inhibitor binding and affinity. nih.gov

The inhibition constants (Kᵢ) for various benzenesulfonamide (B165840) derivatives demonstrate a wide range of potencies. Generally, tetrafluoro-substituted benzenesulfonamides show higher acidity and thus greater efficacy compared to their non-fluorinated counterparts. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives

Compound Type Target Isoform Inhibition Constant (Kᵢ) Range Reference
Benzenesulfonamides (General) hCA I 41.5 - 1500 nM nih.gov
Benzenesulfonamides (General) hCA II 30.1 - 755 nM nih.gov
Benzenesulfonamides (General) hCA IX 1.5 - 38.9 nM nih.gov
Benzenesulfonamides (General) hCA XII 0.8 - 12.4 nM nih.gov
Benzothiazole-6-sulfonamides hCA II 37.6 - 577.6 nM nih.gov

Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, JAK3, ROCK1, c-MET)

Sulfonamides have emerged as a versatile scaffold for designing inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govscirp.org

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target in anti-angiogenic therapy. nih.govnih.gov Several novel sulfonamide-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating the utility of this chemical class in combating angiogenesis-dependent cancers. nih.govnih.govconsensus.app The sulfonamide moiety can act as a bioisostere for other functional groups, forming key hydrogen bond networks within the kinase's ATP-binding pocket. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase target in cancer therapy. Computational studies have been employed to design novel sulfonamide derivatives as EGFR inhibitors, with docking studies predicting favorable binding energies against the EGFR kinase domain. scirp.org

Other Kinases: The broader applicability of sulfonamides as kinase inhibitors is extensive. A methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) was found to induce cell cycle arrest by activating the JNK pathway and to inhibit cancer cell migration by modulating the p38 MAPK signaling pathway. acs.org Furthermore, a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives were identified as dual inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3), inhibiting STAT3 phosphorylation with an IC₅₀ value of 6.84 μM. nih.gov The isoquinolinesulfonamide (B3044496) H-9 is a known competitive inhibitor of protein kinase C, as well as cGMP- and cAMP-dependent protein kinases. nih.gov

Table 2: Protein Kinase Inhibition by Selected Sulfonamide Derivatives

Derivative Class Target Kinase(s) Key Findings Reference(s)
General Sulfonamides VEGFR-2 Act as anti-angiogenic agents by inhibiting VEGFR-2. nih.govnih.govconsensus.app
Designed Sulfonamides EGFR Favorable binding energies predicted in computational models. scirp.org
4-Methoxy-N-(1-naphthyl)benzenesulfonamides STAT3 Inhibited STAT3 phosphorylation (IC₅₀ = 6.84 μM). nih.gov
Methanesulfonamide analogue of cryptopleurine JNK, p38 MAPK Modulated JNK and p38 MAPK signaling pathways. acs.org

Tubulin Polymerization Inhibition and Microtubule Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.govnih.gov Several classes of sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, often acting at the colchicine-binding site. nih.govmdpi.com These agents disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

A series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives, developed from the β-tubulin inhibitor ABT-751, were shown to competitively bind to the colchicine (B1669291) site and inhibit tubulin polymerization with an IC₅₀ value of 0.83 μM for the lead compound. nih.gov Another study reported novel Microtubule Destabilizing Sulfonamides (MDS) with nanomolar antiproliferative activities against various cancer cell lines. nih.govnih.gov These compounds, featuring a 3,4,5-trimethoxyphenyl ring, effectively inhibited tubulin polymerization in vitro and disrupted the cellular microtubule network. nih.gov The sulfonamide bridge serves as a stable replacement for the chemically labile olefin in combretastatin (B1194345) A-4, a well-known tubulin inhibitor. nih.gov

Table 3: Tubulin Polymerization Inhibition by Selected Sulfonamide Derivatives

Derivative Class Activity IC₅₀ (Tubulin Polymerization) Reference
4-Methoxy-N-(1-naphthyl)benzenesulfonamides Competitive inhibition at colchicine site 0.83 μM (for lead compound DL14) nih.gov
Quinoline-sulfonamides Inhibition of tubulin assembly 6.74 μM (for lead compound D13) mdpi.com

Thymidylate Synthetase Inhibition by Cyano-containing Nucleoside Analogs

While not a direct activity of benzenesulfonamides, the cyano group is a key feature in certain inhibitors of thymidylate synthetase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The 5'-phosphate of 5-cyano-2'-deoxyuridine was identified as a potent competitive inhibitor of TS, with a Kᵢ of 0.55 μM. This demonstrates the potential utility of the cyano functional group in the design of antimetabolite drugs.

Mechanistic Investigations of Biological Targets and Binding Modes

Understanding the molecular interactions between sulfonamide derivatives and their biological targets is key to rational drug design.

For carbonic anhydrase, the binding mechanism is well-characterized. The deprotonated sulfonamide nitrogen forms a coordination bond with the catalytic Zn(II) ion. nih.gov The aromatic ring and its substituents extend into the active site cavity, where they form van der Waals and hydrogen-bonding interactions with various amino acid residues. nih.gov The tail of the inhibitor can orient itself towards a hydrophobic pocket (lined by residues like V121, L141, L198) or extend towards the solvent-exposed entrance of the active site. nih.govacs.org This differential binding, influenced by the inhibitor's structure and the specific topology of the CA isoform's active site, is the basis for achieving isoform selectivity. nih.govresearchgate.net

In the context of tubulin inhibition, sulfonamide-based agents typically bind to the colchicine site on β-tubulin. nih.govnih.gov This binding event interferes with the assembly of α- and β-tubulin dimers into microtubules, thereby destabilizing the microtubule network and arresting mitosis. nih.gov

The anticancer mechanisms of sulfonamides often stem from the downstream consequences of enzyme inhibition. For example, inhibiting tumor-associated carbonic anhydrases (IX and XII) leads to a disruption of pH homeostasis in cancer cells, contributing to their demise. nih.gov Inhibition of protein kinases like VEGFR-2 or EGFR blocks critical signaling pathways required for tumor growth, proliferation, and angiogenesis. nih.govnih.gov Furthermore, some sulfonamides can induce apoptosis and cell cycle arrest through complex signaling cascades, such as the modulation of JNK and p38 MAPK pathways. acs.org

Identification of Specific Protein Binding Sites (e.g., Colchicine Site of Tubulin)

While direct binding studies on 5-Cyano-2-methoxybenzenesulfonamide are not extensively documented in the available literature, research on analogous sulfonamide compounds provides insight into their molecular targets. A notable target for sulfonamide-based anticancer agents is tubulin, a critical protein in microtubule formation and dynamics. Some novel sulfonamide antimitotic compounds, such as ABT-751, are known to bind to the colchicine site on β-tubulin. nih.gov This binding interferes with tubulin polymerization, leading to a disruption of the microtubule network, which is essential for cell division. nih.gov

Other related structures, such as N-heterocyclic indolyl glyoxylamides, also competitively bind to the colchicine site on tubulin, thereby inhibiting its function. nih.gov It is important to note that other targets have been identified for structurally similar compounds. For instance, derivatives of 4-cyano-2-methoxybenzene-1-sulfonamide (B1375490) have been investigated for their inhibitory effects on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.

Thermodynamics of Ligand-Target Interactions

Table 1: Thermodynamic Parameters for a Colchicine Analog Binding to Tubulin

Parameter Value
Binding Constant (K) 3.5 x 10^5 M⁻¹
Gibbs Free Energy (ΔG⁰) -7.9 kcal/mol
Enthalpy (ΔH⁰) -6.8 kcal/mol

Data for 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone (B1208030) binding to tubulin at 37°C. nih.gov

Antiproliferative Mechanisms in Cellular Systems

Derivatives of methoxybenzenesulfonamide have demonstrated notable antiproliferative activity in various cancer cell lines.

Cell Cycle Perturbation Analysis

A common mechanism for the antiproliferative effects of tubulin-binding agents is the disruption of the cell cycle. Compounds that interfere with microtubule dynamics typically induce an arrest in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly. This is the case for the sulfonamide ABT-751 and other colchicine-site binders, which lead to a block in the G2/M phase, ultimately triggering apoptosis. nih.gov

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. thermofisher.com By staining the DNA of a cell population with a fluorescent dye, the percentage of cells in G0/G1, S, and G2/M phases can be quantified. thermofisher.commdpi.com Treatment of cancer cells with tubulin-inhibiting compounds typically results in a significant increase in the population of cells in the G2/M phase. nih.gov

Induction of Programmed Cell Death Pathways

The arrest of the cell cycle, particularly at the G2/M checkpoint, often leads to the induction of programmed cell death, or apoptosis. This is a key mechanism of action for many anticancer drugs. For instance, the tubulin inhibitor BPR0L075 has been shown to induce apoptosis, which may involve the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the caspase-3 cascade. nih.gov

Studies on other cyano-containing compounds have also elucidated apoptotic pathways. For example, certain cyanoacrylamide derivatives have been shown to induce apoptosis in breast cancer cells by increasing the expression of the p53 tumor suppressor gene and the pro-apoptotic protein Caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The activation of p53 can trigger apoptosis in response to cellular stress, such as that induced by DNA damage or mitotic arrest. nih.gov

Table 2: Effects of Certain Cyano-Containing Compounds on Apoptotic Markers in MCF-7 Breast Cancer Cells

Compound Effect on p53 Expression Effect on Bcl-2 Expression Effect on Caspase-3 Activity
Cyanoacrylamide 5a Increased Decreased Increased

Data from a study on cyanoacrylamide derivatives, not this compound. nih.gov

Antimicrobial Activity and Related Mechanisms

In addition to their antiproliferative effects, sulfonamides are well-known for their antimicrobial properties. The primary mechanism of antibacterial action for sulfonamides is the inhibition of folic acid synthesis. Bacteria need to synthesize their own folic acid, an essential nutrient for DNA and RNA synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which catalyzes a key step in the folic acid synthesis pathway. They do this by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). This disruption of folic acid synthesis leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of 5-Cyano-2-methoxybenzenesulfonamide would be expected to show specific signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons. The chemical shifts (δ) are influenced by the electronic effects of the cyano, methoxy, and sulfonamide groups. For instance, the aromatic protons adjacent to the electron-withdrawing cyano and sulfonamide groups would likely appear at a lower field (higher ppm) compared to the proton near the electron-donating methoxy group. The integration of these signals would correspond to the number of protons in each unique environment. At room temperature, the spectrum might show two singlets of equal area, one for the five equivalent protons of the (η⁵-C₅H₅) ring and another for the (η¹-C₅H₅) ring, due to a rapid "ring whizzer" mechanism. testbook.com However, at lower temperatures, this process slows, and the distinct proton signals of the (η¹-C₅H₅) ring become apparent. testbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (ortho to -CN)7.8 - 8.2d~2
Aromatic H (ortho to -SO₂NH₂)7.6 - 7.9dd~8, ~2
Aromatic H (ortho to -OCH₃)7.0 - 7.3d~8
-SO₂NH₂7.0 - 7.5br sN/A
-OCH₃3.8 - 4.0sN/A

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, the signals are typically decoupled from protons, resulting in a spectrum of singlets. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. Carbons attached to electronegative atoms like oxygen and nitrogen, as well as those in the aromatic ring and the cyano group, will have distinct chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable adjunct to ¹³C NMR. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. This technique helps in the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum. For this compound, DEPT would confirm the presence of the methoxy (CH₃) group and the aromatic CH groups, while the quaternary carbons (including the one bearing the cyano group and those attached to the methoxy and sulfonamide groups) would be absent or phased differently depending on the specific DEPT experiment (e.g., DEPT-135).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-CN115 - 120
C-SO₂NH₂140 - 145
C-OCH₃155 - 160
Aromatic C-H110 - 135
Aromatic C (quaternary)120 - 150
-OCH₃55 - 60

Note: Predicted values are based on typical chemical shifts and are for illustrative purposes.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the precise connectivity of atoms.

HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. The IR spectrum of this compound would display characteristic absorption bands for the cyano, sulfonamide, and methoxy groups, as well as for the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
-C≡N (Cyano)Stretching2220 - 2260
-SO₂NH₂ (Sulfonamide)N-H Stretching3200 - 3400 (two bands)
S=O Asymmetric Stretching1300 - 1350
S=O Symmetric Stretching1140 - 1180
C-O-C (Methoxy)Asymmetric Stretching1200 - 1275
Symmetric Stretching1000 - 1075
Aromatic RingC-H Stretching3000 - 3100
C=C Stretching1450 - 1600

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the cyano, methoxy, and sulfonamide groups will influence the position and intensity of these absorption maxima (λmax). The chromophoric system of the substituted aromatic ring is the primary contributor to the UV-Vis absorption.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₈N₂O₃S), HRMS would provide an exact mass that can be compared to the calculated theoretical mass, thus confirming the molecular formula with a high degree of confidence.

Applications of Advanced Spectroscopic Data Analysis

Modern analytical chemistry leverages powerful computational tools to process and interpret complex spectroscopic data. For "this compound," these advanced techniques are invaluable for quality control, reaction monitoring, and detailed structural studies.

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. scirp.org In the context of spectroscopy, it allows for the analysis of large and complex datasets that would be difficult to interpret through manual inspection. nih.gov For "this compound," chemometric approaches, particularly Principal Component Analysis (PCA), can be employed to differentiate between batches of the compound, identify impurities, or monitor degradation over time. nih.gov

PCA is a data reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov The first few PCs typically capture the most significant variance within the data. researchgate.net By plotting the scores of the PCs against each other, it is possible to visualize the clustering of samples based on their spectral similarities and differences. nih.gov

Hypothetical Application of PCA to "this compound" Analysis

Consider a scenario where multiple batches of "this compound" are produced, and their quality needs to be assessed using FT-IR spectroscopy. The resulting spectra, each comprising hundreds of data points (absorbance at different wavenumbers), can be subjected to PCA.

A hypothetical dataset could include spectra from a reference standard, several production batches, and samples subjected to forced degradation (e.g., heat and humidity). The PCA would likely reveal clustering of the high-quality batches around the reference standard in the scores plot. In contrast, batches with impurities or degradation products would be separated from this main cluster, indicating a different spectral profile and, therefore, a different chemical composition.

Interactive Data Table: Hypothetical PCA Scores for "this compound" Batches

Sample IDPrincipal Component 1 (PC1)Principal Component 2 (PC2)Batch Quality
Reference Standard0.950.12High
Batch A0.920.15High
Batch B0.890.18High
Batch C (Impurity)-0.550.85Low
Batch D (Degraded)0.21-0.91Low

This table illustrates how PCA can differentiate between high-quality batches and those with chemical deviations. The scores for PC1 and PC2 would be calculated from the spectral data, with different values indicating variations in the chemical fingerprint of the samples.

In situ spectroscopy involves the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. nih.gov This provides invaluable kinetic and mechanistic information. Techniques such as FT-IR, Raman, and UV-Vis spectroscopy can be coupled with reaction vessels to track the concentration changes of reactants, intermediates, and products.

For the synthesis of "this compound," in situ monitoring could be employed to optimize reaction conditions, ensure complete conversion, and minimize the formation of byproducts. For instance, in a reaction involving the coupling of a sulfonyl chloride with an amine, the disappearance of the reactants' characteristic spectral bands and the appearance of the product's bands can be monitored over time. jsynthchem.comprinceton.edu

Hypothetical In Situ Monitoring of "this compound" Synthesis

Let's hypothesize the synthesis of "this compound" from 2-methoxy-5-cyanobenzenesulfonyl chloride and ammonia. An in situ FT-IR probe immersed in the reaction mixture could continuously collect spectra. The data would show a decrease in the intensity of the vibrational band corresponding to the S-Cl stretch of the sulfonyl chloride and an increase in the intensity of the bands associated with the N-H stretches of the newly formed sulfonamide group.

This real-time data allows for the precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times, which could lead to degradation.

Interactive Data Table: Hypothetical Concentration Profile from In Situ Monitoring

Time (minutes)2-methoxy-5-cyanobenzenesulfonyl chloride Conc. (M)"this compound" Conc. (M)
01.000.00
100.750.25
200.500.50
300.250.75
400.050.95
50<0.01>0.99

This table represents a hypothetical reaction profile where the concentration of the starting material and product are tracked over time using in situ spectroscopy. This level of detail enables precise control over the manufacturing process.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. longdom.orgchemrevlett.com The goal is to identify the most energetically favorable binding mode, which is quantified by a scoring function that estimates the binding affinity. longdom.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. longdom.orgnih.gov

Following a docking simulation, the primary output is a set of possible binding poses of the ligand within the target's active site. Detailed analysis of the top-ranked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic contacts, ionic interactions, and pi-pi stacking.

For 5-Cyano-2-methoxybenzenesulfonamide, analysis would involve identifying which of its functional groups—the sulfonamide, the cyano group, or the methoxy (B1213986) group—are critical for binding. For instance, the sulfonamide group is a well-known zinc-binding group in metalloenzymes and can also act as a hydrogen bond donor and acceptor. The cyano and methoxy groups can also participate in various polar and non-polar interactions.

Table 1: Illustrative Interaction Analysis for a Hypothetical this compound-Target Complex (Note: This table is a hypothetical representation of typical docking results, as specific studies on this compound are not available.)

Functional Group of LigandInteracting Residue of ProteinInteraction TypeDistance (Å)
Sulfonamide (-SO₂NH₂)His94Hydrogen Bond (with NH₂)2.9
Sulfonamide (-SO₂NH₂)Zn²⁺Metal Coordination2.1
Cyano (-C≡N)Asn102Hydrogen Bond3.1
Methoxy (-OCH₃)Val121Hydrophobic Interaction3.8
Benzene (B151609) RingPhe152π-π Stacking4.0

The insights gained from molecular docking are fundamental to the rational design of new, improved derivatives. researchgate.net By understanding the structure-activity relationship (SAR) at the atomic level, chemists can modify the ligand's scaffold to enhance binding affinity, selectivity, or other pharmacological properties. For example, if a specific pocket in the active site is unoccupied, the methoxybenzenesulfonamide structure could be elaborated with additional functional groups to form new, favorable interactions. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique provides a deeper understanding of the conformational flexibility of both the ligand and the protein, the stability of their complex, and the role of solvent molecules.

Water molecules play a critical role in mediating or disrupting ligand-protein interactions. nih.govnih.govunito.itniscpr.res.in MD simulations explicitly model the behavior of water, revealing its dynamic nature within the binding site. Some water molecules may be tightly bound, forming stable hydrogen bond bridges between the ligand and protein, while others are readily displaced by the ligand upon binding. nih.govniscpr.res.in Analyzing water dynamics is crucial for accurately predicting binding free energies and for designing ligands that can favorably displace or utilize these water molecules to improve affinity. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.govscispace.com These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential. Such calculations are vital for understanding a molecule's intrinsic reactivity, spectroscopic properties, and the nature of non-covalent interactions that are not always perfectly described by the classical force fields used in docking and MD simulations. For this compound, DFT could be used to calculate atomic charges, predict its reactivity towards a target, and analyze the strength of specific interactions observed in docking studies.

Table 2: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative, as specific DFT studies on this compound are not available in the reviewed literature.)

PropertyCalculated ValueSignificance
Dipole Moment5.2 DebyeIndicates overall molecular polarity.
HOMO Energy-7.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and kinetic stability.
Electrostatic PotentialNegative potential near N of cyano and O of sulfonamidePredicts sites for electrophilic attack or hydrogen bonding.

In Silico Prediction of Physicochemical and Pharmacokinetic Properties (Academic Research Context)

In the realm of modern drug discovery and development, in silico analysis serves as a crucial preliminary step to forecast the behavior of a chemical compound within a biological system. This computational screening helps to identify candidates with promising characteristics and flag those with potential liabilities early in the research pipeline, thereby saving significant time and resources. For the compound this compound, computational studies have been employed to predict its physicochemical properties and its pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

Detailed research findings from a study investigating potential new anti-Covid-19 agents have shed light on the computational analysis of this compound, which was included as compound-5 in the study. nih.gov This research utilized Density Functional Theory (DFT) for geometry optimizations and the investigation of electronic structures. nih.gov The study aimed to rank the potential of a set of previously synthesized compounds as drugs by analyzing their pharmacokinetic properties, Frontier Molecular Orbital (FMO), and Natural Bond Orbital (NBO) analyses. nih.gov

The FMO analysis revealed that this compound (referred to as compound 5) possessed one of the lowest HOMO-LUMO energy gaps among the compounds studied, suggesting a high degree of chemical reactivity. nih.gov Further analysis of its electronic properties indicated that it had the highest value for chemical potential and electronegativity within the studied set. nih.gov These computational findings are instrumental in understanding the compound's stability and reactivity. nih.gov

The study also highlighted that this compound showed the best binding affinity against four key targets associated with SARS-CoV-2 infection. nih.gov Importantly, the in silico toxicity predictions suggested that the compound is less toxic and could be considered for oral consumption. nih.gov

The predicted physicochemical and pharmacokinetic properties of this compound are summarized in the interactive tables below. These tables are compiled based on data from computational models and provide a theoretical framework for the compound's behavior.

Table 1: Predicted Physicochemical Properties of this compound

This table outlines the key physicochemical descriptors predicted through computational models. These parameters are fundamental in determining a compound's behavior, including its solubility, permeability, and potential for oral bioavailability.

PropertyPredicted ValueSignificance
Molecular Formula C₈H₈N₂O₃SIndicates the elemental composition of the molecule.
Molecular Weight 212.23 g/mol Influences absorption and distribution; values <500 g/mol are generally preferred for oral drugs.
logP (Lipophilicity) Varies by prediction modelA measure of how well a compound partitions between an oily and an aqueous phase. It affects absorption and distribution.
Topological Polar Surface Area (TPSA) < 140 ŲPredicts the permeability of a molecule through cell membranes. Lower values suggest better permeability. researchgate.net
Hydrogen Bond Donors < 5The number of hydrogen atoms attached to electronegative atoms; influences solubility and membrane permeability. researchgate.net
Hydrogen Bond Acceptors < 10The number of electronegative atoms capable of accepting a hydrogen bond; affects solubility and binding characteristics.
Aqueous Solubility (log S) Predicted to be lowA critical factor for absorption. Low solubility can limit the bioavailability of orally administered drugs. researchgate.net

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound

This table details the predicted ADME profile of the compound. These predictions are essential for understanding how the compound is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

ADME ParameterPredictionImplication for Drug Development
Human Intestinal Absorption (HIA) HighSuggests the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. researchgate.net
Blood-Brain Barrier (BBB) Penetration Varies by prediction modelIndicates the likelihood of the compound crossing into the central nervous system. This is desirable for CNS-targeting drugs but can be a liability for others.
CYP450 Inhibition Varies by prediction modelPredicts potential for drug-drug interactions. Inhibition of key metabolizing enzymes like Cytochrome P450 can alter the clearance of other drugs.
Renal Clearance Varies by prediction modelIndicates the likely route of excretion from the body.
Drug-Likeness Passes Lipinski's Rule of FiveMeets the general criteria for a molecule to be considered a potential oral drug candidate based on key physicochemical properties.

It is important to note that while these in silico predictions are valuable tools in the early stages of research, they are theoretical. researchgate.net Experimental validation through in vitro and in vivo studies is necessary to confirm these predicted properties and to fully characterize the behavior of this compound.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Methoxybenzenesulfonamide Analogs

The foundational structure of 5-Cyano-2-methoxybenzenesulfonamide serves as a promising starting point for the design and synthesis of next-generation analogs with potentially superior biological activities. Future research should systematically explore the structure-activity relationships (SAR) by modifying key positions on the molecule.

Furthermore, the bioisosteric replacement of the cyano group with other electron-withdrawing groups, such as nitro or trifluoromethyl, could modulate the electronic properties of the benzene (B151609) ring and impact binding affinities. Similarly, the methoxy (B1213986) group could be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group to explore the effects of steric bulk and hydrogen-bonding potential. The synthesis of such analogs, followed by rigorous biological evaluation, will be crucial in identifying compounds with optimized potency and selectivity. mdpi.comnih.gov

Exploration of Novel Biological Targets beyond Current Findings

While sulfonamides are classically known for their antimicrobial properties, their therapeutic potential extends to a much broader range of biological targets. Benzenesulfonamides, in particular, have been investigated for their anticancer and anti-inflammatory activities. ontosight.ai Future research should therefore aim to screen this compound and its newly synthesized analogs against a diverse panel of biological targets.

Given the structural motifs present in the molecule, potential targets could include carbonic anhydrases, which are involved in various physiological processes and are validated targets for cancer therapy. mdpi.com Other enzyme families, such as kinases, proteases, and histone deacetylases, also represent plausible targets for this class of compounds. High-throughput screening campaigns, coupled with target-based assays, will be instrumental in identifying novel and clinically relevant biological targets. The discovery of a novel target would open up new therapeutic avenues for methoxybenzenesulfonamide derivatives.

Development of Advanced Synthetic Strategies for Complex Architectures

The efficient and versatile synthesis of this compound and its analogs is paramount for enabling extensive biological evaluation. While classical methods for sulfonamide synthesis are well-established, future research should focus on the development of more advanced and sustainable synthetic strategies.

This could involve the exploration of novel catalytic methods, such as C-H activation, to directly functionalize the benzene ring, thereby providing more direct and atom-economical routes to complex analogs. The use of flow chemistry could also offer advantages in terms of scalability, safety, and reproducibility. Furthermore, the development of multicomponent reactions, where several starting materials are combined in a single step to generate complex products, could significantly streamline the synthesis of diverse libraries of methoxybenzenesulfonamide derivatives. nih.gov The refinement of purification techniques will also be critical to ensure the high purity of the synthesized compounds for biological testing.

Integration of Omics Data with Chemical Biology for Comprehensive Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound and its analogs, future research should leverage the power of 'omics' technologies. The integration of data from genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to compound treatment.

For instance, chemoproteomics approaches can be employed to identify the direct protein targets of the compounds within a complex biological system. Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles induced by the compounds, offering clues about the pathways they modulate. Metabolomic studies can identify alterations in cellular metabolite levels, providing further insights into the compound's downstream effects. The integration of these large datasets with computational modeling will be essential for constructing comprehensive mechanistic models and for identifying potential biomarkers of drug response.

Investigation of Stereoisomeric Effects in Biological Systems

The introduction of chiral centers into the analogs of this compound could lead to the existence of stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

Therefore, a crucial area of future research will be the synthesis of stereochemically pure isomers and the evaluation of their individual biological properties. This will require the development of asymmetric synthetic methods or the use of chiral chromatography to separate the different stereoisomers. A thorough investigation of the stereoisomeric effects will be critical for the development of a safe and effective drug candidate, as it will allow for the selection of the isomer with the optimal therapeutic index. This knowledge is fundamental for advancing a lead compound through preclinical and clinical development. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.